molecular formula C19H14BrN3O3S B2485908 (5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606950-26-9

(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B2485908
CAS No.: 606950-26-9
M. Wt: 444.3
InChI Key: GPZLEINQCAVFEP-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C19H14BrN3O3S and its molecular weight is 444.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of STK814479 would be specific proteins or enzymes in the body that the compound interacts with to exert its therapeutic effects. Identifying these targets involves biochemical and genetic techniques, such as affinity chromatography and gene knockout studies .

Mode of Action

The mode of action of STK814479 would depend on its interaction with its targets. It could act as an inhibitor, activator, or modulator of its target’s activity. This interaction could lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Biochemical Pathways

STK814479 could affect various biochemical pathways depending on its target and mode of action. For instance, if it targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites. These changes could then have downstream effects on other cellular processes .

Pharmacokinetics

The pharmacokinetics of STK814479 would involve its absorption, distribution, metabolism, and excretion (ADME) properties. These properties would determine the compound’s bioavailability, or the proportion of the administered dose that reaches the systemic circulation. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors could influence its pharmacokinetics .

Result of Action

The molecular and cellular effects of STK814479’s action would depend on its target and mode of action. These effects could include changes in cellular signaling, gene expression, cell growth and differentiation, or cell death. The overall therapeutic effect of STK814479 would be the result of these molecular and cellular changes .

Action Environment

Environmental factors, such as temperature, pH, and the presence of other molecules, could influence the action, efficacy, and stability of STK814479. For instance, certain environmental conditions could affect the compound’s stability, its interaction with its target, or the target’s activity .

Properties

IUPAC Name

(5E)-2-(4-bromophenyl)-5-[(2,3-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O3S/c1-25-14-5-3-4-12(16(14)26-2)10-15-18(24)23-19(27-15)21-17(22-23)11-6-8-13(20)9-7-11/h3-10H,1-2H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZLEINQCAVFEP-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606950-26-9
Record name (5E)-2-(4-BROMOPHENYL)-5-(2,3-DIMETHOXYBENZYLIDENE)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.